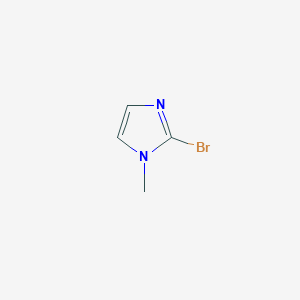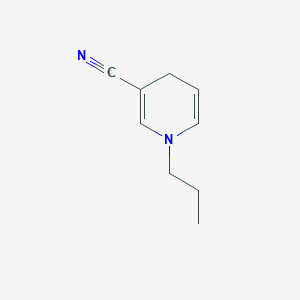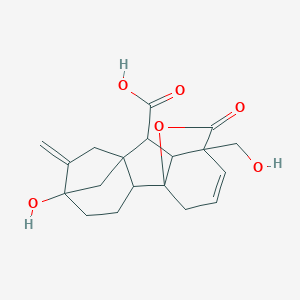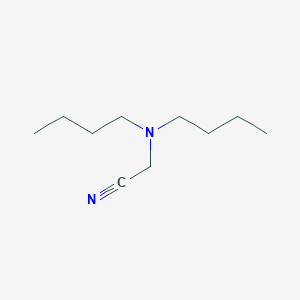
2-甲基-2-(甲硫基)丙醛
描述
Propanal, 2-methyl-2-(methylthio)- is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanal, 2-methyl-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 2-methyl-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀虫剂
“2-甲基-2-(甲硫基)丙醛”是生产艾氏剂(Aldicarb)的关键成分,艾氏剂是一种强效杀虫剂 . 艾氏剂有效控制多种昆虫、螨虫和线虫,并被广泛用于40多种重要的经济作物 .
杀线虫剂
除了是一种有效的杀虫剂,艾氏剂还用作杀线虫剂 . 它用于控制线虫,线虫是一种体型微小的蠕虫状动物,会对作物造成重大损害。
杀螨剂
艾氏剂也用作杀螨剂,这意味着它能有效控制螨虫 . 这使其成为农业害虫防治中的一种多功能工具。
生产量
1979年至1981年间,含有“2-甲基-2-(甲硫基)丙醛”的艾氏剂的年产量估计为300万至470万磅(140万至210万公斤) . 这表明该化合物在各种应用中有着巨大的需求和广泛的应用。
土壤施用
艾氏剂既可以施用于土壤,也可以直接施用于植物 . 这种灵活的施用方法可以实现目标害虫控制,提高其有效性和效率。
环境污染
虽然艾氏剂有很多有益的用途,但重要的是要注意它会导致环境污染 . 主要由土壤微生物作用产生的有毒代谢物是亚砜,[2-甲基-2-(甲亚磺酰基)丙醛O-(甲基氨基甲酰基)肟],以及砜,[2-甲基-2-(甲磺酰基)丙醛O-(甲基氨基甲酰基)肟] . 因此,需要谨慎管理和使用该化合物,以最大程度地减少其对环境的影响。
研究资源
“2-甲基-2-(甲硫基)丙醛”是一种通用的化学化合物,在各种科学研究中都有应用. 其复杂性和多样的应用使其成为全球研究人员宝贵的资源.
作用机制
Target of Action
The primary target of 2-Methyl-2-(methylthio)propionaldehyde, also known as Aldicarb , is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
2-Methyl-2-(methylthio)propionaldehyde acts as a potent inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves and muscles, which can lead to a variety of symptoms .
Biochemical Pathways
The production and degradation of 2-Methyl-2-(methylthio)propionaldehyde from amino acids have been described and reviewed extensively in literature . The compound is involved in the Strecker degradation of amino groups with reducing sugar moieties, a non-enzymic, heat-induced process . This process is favored in many food products during their production, which are often subjected to some kind of heat treatment .
Pharmacokinetics
2-Methyl-2-(methylthio)propionaldehyde is readily absorbed through both the gut and the skin . It is rapidly metabolized and excreted in the urine almost completely within 24 hours .
Result of Action
The inhibition of acetylcholinesterase by 2-Methyl-2-(methylthio)propionaldehyde leads to an overstimulation of the nerves and muscles . This can result in a variety of symptoms, including muscle weakness, blurred vision, and even potentially life-threatening respiratory failure in severe cases .
Action Environment
The action of 2-Methyl-2-(methylthio)propionaldehyde is influenced by environmental factors. For instance, soil moisture is essential for the release of the toxicant . Furthermore, the compound is stable in cool, non-alkaline solutions . It is used worldwide on more than 40 economically important crops, demonstrating its stability and efficacy in a variety of environmental conditions .
生化分析
Biochemical Properties
In biochemical reactions, Propanal, 2-methyl-2-(methylthio)- interacts with various enzymes, proteins, and other biomolecules. The production and degradation of Propanal, 2-methyl-2-(methylthio)- from amino acids have been extensively reviewed . The slightly positive carbon atom in the aldehyde group of Propanal, 2-methyl-2-(methylthio)-, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, making it relatively reactive .
Molecular Mechanism
The molecular mechanism of action of Propanal, 2-methyl-2-(methylthio)- involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Due to its reactivity, Propanal, 2-methyl-2-(methylthio)- can easily be reduced to the corresponding alcohols or oxidized to the corresponding acids .
属性
IUPAC Name |
2-methyl-2-methylsulfanylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLXSBTYRDLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065999 | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-21-0 | |
| Record name | 2-Methyl-2-(methylthio)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(methylthio)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-(methylthio)propanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM9F849L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aldicarb and its metabolites?
A1: Aldicarb, its sulfoxide, and sulfone metabolites are potent inhibitors of cholinesterase enzymes. [, ] These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which is essential for nerve impulse transmission. [, ] By inhibiting cholinesterase, aldicarb and its metabolites cause acetylcholine to accumulate in the synapse, leading to overstimulation of the nervous system and various cholinergic symptoms. [, ]
Q2: What is the molecular formula and weight of 2-methyl-2-(methylthio)propionaldehyde?
A2: The molecular formula is C5H10OS, and the molecular weight is 118.2 g/mol.
Q3: Is there any spectroscopic data available for 2-methyl-2-(methylthio)propionaldehyde?
A3: While the provided research papers don't delve into specific spectroscopic data, it's safe to assume that techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry were likely employed for characterization. [, ] These techniques are routinely used to confirm the structure and purity of synthesized compounds.
Q4: Are there any known catalytic properties or applications for 2-methyl-2-(methylthio)propionaldehyde?
A5: The research focuses on the pesticidal activity of aldicarb and its metabolites, not on potential catalytic properties of 2-methyl-2-(methylthio)propionaldehyde. [, , ] There's no mention of this compound being used as a catalyst in any of the provided papers.
Q5: Have computational methods been used to study aldicarb and its metabolites?
A6: One study used stochastic simulations with models like Opus and GLEAMS to predict the transport and leaching of aldicarb and metolachlor in soil. [] This approach incorporates variability in soil and chemical properties to better understand pesticide behavior under field conditions.
Q6: How does the oxidation of aldicarb to its sulfoxide and sulfone metabolites affect its toxicity?
A7: Both the sulfoxide and sulfone metabolites of aldicarb are also potent cholinesterase inhibitors, often exhibiting toxicity comparable to or even higher than aldicarb itself. [, , ] The sulfoxide metabolite, in particular, is often found to be the most persistent and toxic form in various organisms. [, , ]
Q7: Are there any specific formulations or strategies employed to enhance the stability or delivery of aldicarb?
A8: Aldicarb is typically formulated as granules for soil application. [, , ] Granular formulations offer several advantages, including controlled release of the active ingredient, reduced dust formation, and easier handling. [, ]
Q8: Has the use of aldicarb been restricted due to environmental or health concerns?
A9: Yes, due to concerns over groundwater contamination and potential health risks, the use of aldicarb has been restricted or banned in many countries. [, , ] The discovery of aldicarb residues in water sources raised concerns about its potential to leach into groundwater, posing risks to human health and ecosystems. [, ]
Q9: How is aldicarb metabolized and excreted in living organisms?
A10: Aldicarb is rapidly metabolized in plants and animals, primarily through oxidation to its sulfoxide and sulfone metabolites. [, , ] These metabolites undergo further degradation, eventually forming non-toxic compounds. [, ] Excretion occurs primarily through urine. []
Q10: What types of studies have been conducted to assess the efficacy of aldicarb as a pesticide?
A11: Research on aldicarb extensively explored its efficacy against various pests in both controlled environments (greenhouses and field cages) and real-world field conditions. [, , , , ] These studies typically assessed parameters like pest mortality, crop damage reduction, and yield improvement.
Q11: Are there documented cases of pest resistance to aldicarb?
A12: Yes, resistance to aldicarb and other carbamate insecticides has been reported in several insect species, including the cabbage maggot (Hylemya brassicae) and the Colorado potato beetle (Leptinotarsa decemlineata). [, , ] Resistance mechanisms can involve target site insensitivity or enhanced detoxification of the insecticide. [, ]
Q12: What are the potential health effects of aldicarb exposure?
A13: Aldicarb is acutely toxic to humans and animals. [] As a cholinesterase inhibitor, it can cause a range of cholinergic symptoms, including nausea, vomiting, dizziness, muscle weakness, and in severe cases, respiratory failure and death. [, ]
A12: The research provided primarily focuses on the pesticidal aspects of aldicarb and its metabolites. These topics are not extensively covered within the scope of the provided research papers.
Q13: How does aldicarb degrade in the environment?
A14: Aldicarb degrades in the environment through various processes, including microbial degradation, hydrolysis, and photodegradation. [, ] The rate and pathway of degradation can be influenced by factors like soil type, temperature, moisture, and microbial activity. [, ]
Q14: Are there alternative pest control methods or insecticides that can be used in place of aldicarb?
A15: Yes, alternative pest control strategies include cultural practices (crop rotation, resistant varieties), biological control (using natural enemies of pests), and less persistent insecticides with different modes of action. [, ]
A14: The provided research primarily focuses on the pesticidal aspects of aldicarb and its metabolites. While these aspects are important, they are not extensively covered within the scope of the provided research papers.
Q15: What is the solubility of aldicarb in water and other solvents?
A16: Aldicarb is moderately soluble in water, which contributes to its systemic activity in plants and its potential to leach into groundwater. [, ]
Q16: What analytical methods are used to detect and quantify aldicarb and its metabolites?
A17: Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are commonly employed for analyzing aldicarb residues in various matrices. [, , , ] These methods allow for sensitive and selective detection of the compound and its metabolites.
Q17: What are the environmental concerns associated with aldicarb use?
A18: The persistence and mobility of aldicarb in soil and its potential to leach into groundwater pose significant environmental risks. [, ] Aldicarb can contaminate water sources, harming aquatic organisms and potentially affecting human health through drinking water contamination. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)




![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)






